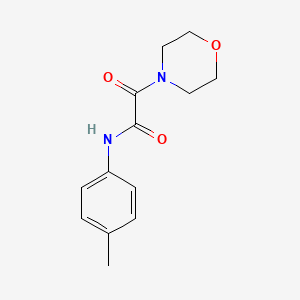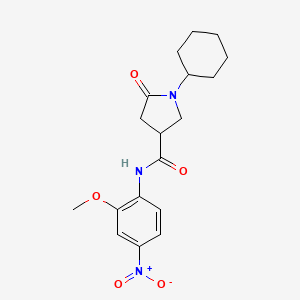![molecular formula C19H19NO4S B11010206 N-[2-(4-methoxyphenyl)ethyl]-2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetamide](/img/structure/B11010206.png)
N-[2-(4-methoxyphenyl)ethyl]-2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENETHYL)-2-[(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenethyl group and an isobenzofuranyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENETHYL)-2-[(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isobenzofuranyl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the isobenzofuranyl intermediate with a thiol reagent under mild conditions.
Coupling with the methoxyphenethyl group: The final step involves the coupling of the sulfanyl intermediate with a methoxyphenethylamine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENETHYL)-2-[(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isobenzofuranyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological pathways and interactions, particularly those involving sulfanyl and isobenzofuranyl groups.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENETHYL)-2-[(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenethyl group may interact with receptors or enzymes, while the isobenzofuranyl moiety could be involved in binding to other biomolecules. The sulfanyl group may participate in redox reactions or form covalent bonds with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENETHYL)-2-[(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)SULFANYL]ACETAMIDE: shares similarities with other compounds containing methoxyphenethyl and isobenzofuranyl groups, such as:
Uniqueness
The uniqueness of N-(4-METHOXYPHENETHYL)-2-[(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological and chemical properties
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(3-oxo-1H-2-benzofuran-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19NO4S/c1-23-14-8-6-13(7-9-14)10-11-20-17(21)12-25-19-16-5-3-2-4-15(16)18(22)24-19/h2-9,19H,10-12H2,1H3,(H,20,21) |
InChI Key |
XZXHFBGKPXQDKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-yl)methanone](/img/structure/B11010123.png)

![ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11010142.png)
![4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11010145.png)

![7-hydroxy-4-methyl-8-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B11010161.png)

![2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11010168.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11010175.png)
![2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11010178.png)
![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11010184.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11010186.png)
![N-(2,4-Difluorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B11010188.png)

